molecular formula C24H26N2O4S B6118684 ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate

ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate

Cat. No. B6118684
M. Wt: 438.5 g/mol
InChI Key: DVNWCFRUULEIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, also known as EBP, is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the class of quinoline sulfonamide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth and viral replication. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activation of several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In viral infections, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit viral replication and reduce the production of infectious viral particles.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is its potent anticancer and antiviral activity, which makes it a promising candidate for the development of new therapeutic agents. However, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo. Another area of interest is the identification of new targets and signaling pathways that are inhibited by ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, which could lead to the development of new therapeutic agents with improved efficacy and specificity. Finally, further studies are needed to evaluate the safety and toxicity of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo, which will be critical for the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate involves a multi-step process, starting with the reaction of 8-hydroxyquinoline with piperidine, followed by the addition of benzyl chloride and sodium hydride to form the benzylated intermediate. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form the final product, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has also been shown to have antiviral activity against several viruses, including influenza A and B viruses, and herpes simplex virus.

properties

IUPAC Name

ethyl 3-benzyl-1-quinolin-8-ylsulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-23(27)24(17-19-9-4-3-5-10-19)14-8-16-26(18-24)31(28,29)21-13-6-11-20-12-7-15-25-22(20)21/h3-7,9-13,15H,2,8,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNWCFRUULEIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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